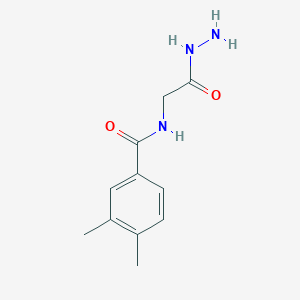

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide

Description

N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethylphenyl group linked to a hydrazinyl-oxoethyl moiety.

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7-3-4-9(5-8(7)2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPUQQWEUMFJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with an appropriate oxoethylating agent to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

Medicine: Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Umami Flavor Compounds: S807 and S9229

- S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) and S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) are N-alkylbenzamides developed as potent umami receptor (hTAS1R1/hTAS1R3) agonists.

- Key Differences: Substituents: S9229 shares the 3,4-dimethylbenzamide core with the target compound but incorporates a methoxy-alkyl chain instead of a hydrazinyl-oxoethyl group. Potency: Both S807 and S9229 provide umami flavor effects at concentrations 1,000-fold lower than monosodium glutamate (MSG), highlighting the critical role of alkyl chain modifications in receptor binding . Metabolism: S807 and S9229 undergo rapid oxidative metabolism in rat and human liver microsomes, primarily via hydroxylation and demethylation.

Anticonvulsant Benzamides (e.g., D2916)

- D2916 (N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide) is an anticonvulsant agent with structural similarities in the benzamide core.

- Key Differences: Functional Groups: D2916 lacks the hydrazinyl-oxoethyl side chain but includes an isoxazole ring. Oxidation studies reveal that its aryl methyl group is the primary metabolic site, yielding carboxylic acid and lactam derivatives.

Urea-Linked Hydrazinyl Benzamides

- Compounds such as 11a–11o () feature a hydrazinyl-oxoethyl group conjugated to piperazinylmethyl-thiazolyl-urea scaffolds.

- Key Differences :

Structural and Functional Analysis Table

*DMB = Dimethylbenzamide; MB = Methylbenzamide

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a benzamide structure, which is known for its versatility in biological applications. The presence of the hydrazine group is significant as it can participate in various chemical reactions, potentially leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Protein Interaction : It could disrupt protein-protein interactions that are crucial for cancer cell survival.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer therapy.

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer and leukemia cell lines.

- Mechanistic Insights : The inhibition of specific oncogenic pathways has been observed, suggesting its potential as a targeted therapy.

Case Studies

- Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent.

- Leukemia Models : In another study involving human leukemia cells, the compound demonstrated dose-dependent inhibition of cell growth, with mechanisms involving the downregulation of survival signaling pathways.

Data Table: Summary of Biological Activities

Research Findings

Recent investigations into this compound have provided insights into its pharmacological properties:

- In Vivo Studies : Animal models have shown promising results where treatment with the compound led to tumor regression.

- Synergistic Effects : Combination therapies with established chemotherapeutics have resulted in enhanced efficacy, suggesting potential for clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.